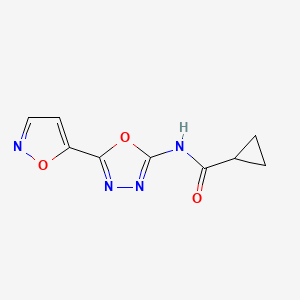

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies for it .

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Scientific Research Applications

Synthesis and Chemical Properties

Isoxazole and 1,2,4-oxadiazole-containing compounds have been synthesized through various methods, indicating the compound's potential utility in exploring novel synthetic pathways. One study described the solid-phase synthesis of diheterocyclic compounds, demonstrating a strategy that involved the cycloaddition of nitrile oxides to alkynes, followed by ester saponification and condensation reactions to yield isoxazole-oxadiazole products (Quan & Kurth, 2004). This methodology could be applied to the synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide, suggesting its potential in generating libraries of diheterocyclic compounds with varied biological activities.

Biological Activities and Pharmacological Potential

The structural features of 1,2,4-oxadiazoles, including those with isoxazole moieties, have been associated with a broad spectrum of pharmacological activities. Aggarwal, Goyal, & Kaur (2020) reviewed the medicinal applications of 1,2,4-oxadiazole derivatives, highlighting their role as bioisosteres for carboxylic acid and carboxamide groups and their evaluation in diverse medicinal applications (Aggarwal, Goyal, & Kaur, 2020). This underscores the potential of this compound in drug discovery and development, especially in identifying new therapeutic agents.

Structural Analysis and Material Science Applications

The compound's unique structural framework could also be of interest in material science, especially in the development of novel materials with specific electronic or photophysical properties. The synthesis and characterization of related compounds, such as those involving cyclopropane rings and oxadiazole derivatives, suggest potential applications in designing materials with desired chemical and physical properties (Shishkina et al., 2020). The detailed structural analysis of such compounds can provide insights into the relationship between molecular structure and material characteristics.

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the Heat Shock Protein 90 (HSP90) . HSP90 is ubiquitously overexpressed in a broad spectrum of human cancers and has been recognized as an attractive target for cancer treatment .

Mode of Action

The compound interacts with HSP90, inhibiting its function . HSP90 plays a key role in the regulation of gene transcription. By displacing HSP90 from chromatin, the expression of key oncogenes can be inhibited .

Biochemical Pathways

The inhibition of HSP90 affects various biochemical pathways. It leads to the depletion of key signaling pathways and concomitant elevation of other heat shock proteins like HSP70 and HSP27 . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

Similar compounds have shown good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also leads to the functional inhibition of HSP90 by depleting key signaling pathways and concomitantly elevating HSP70 and HSP27 .

Properties

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c14-7(5-1-2-5)11-9-13-12-8(15-9)6-3-4-10-16-6/h3-5H,1-2H2,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILOCYFJAQELQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate](/img/structure/B2830616.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2830618.png)

![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)

![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)

![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)

![ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate](/img/structure/B2830637.png)

![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)